MPO Peroxidation Activity: 92‑Fold Potency Advantage Over the Prototypical Pyrazole‑Derived Inhibitor Piperidine 17
In a human PMN‑leukocyte MPO peroxidation assay employing H₂O₂ as substrate (10‑min preincubation), the target compound inhibited MPO activity with an IC₅₀ of 26 nM [REFS‑1]. By contrast, piperidine 17 – the most advanced small‑molecule pyrazole inhibitor emerging from the same structural‑class optimization effort described by Hu et al. – blocked HOCl production from activated neutrophils with an IC₅₀ of 2.4 μM [REFS‑2]. This represents an approximately 92‑fold potency differential in favor of the target compound.
| Evidence Dimension | MPO peroxidation inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | Piperidine 17 (pyrazole‑derived MPO inhibitor): 2 400 nM |
| Quantified Difference | ~92‑fold more potent |
| Conditions | Human PMN leukocyte MPO; H₂O₂ substrate; 10‑min preincubation (target); activated neutrophil HOCl production assay (piperidine 17) |
Why This Matters
For scientists procuring a reference MPO inhibitor, the 26 nM potency threshold enables probing target engagement at concentrations two orders of magnitude lower than the best‑characterized small‑molecule pyrazole comparator, reducing the risk of off‑target effects in cellular mechanistic studies.
- [1] BindingDB entry BDBM50507380 (ChEMBL 4547081), assay ID 1, entry ID 50007209. View Source
- [2] Hu CH, Neissel Valente MW, Halpern OS, et al. Small molecule and macrocyclic pyrazole derived inhibitors of myeloperoxidase (MPO). Bioorg Med Chem Lett. 2021;42:128010. View Source
